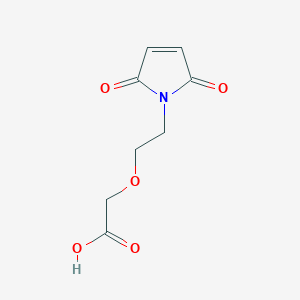
Mal-PEG1-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is widely used in bioconjugation and crosslinking applications due to its ability to form stable bonds with thiol groups and amine groups under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG1-CH2COOH typically involves the reaction of maleimide with polyethylene glycol (PEG) and subsequent functionalization with a carboxylic acid group. The reaction conditions often include:
Solvents: Dimethylformamide (DMF) or dichloromethane (DCM)
Catalysts: N,N’-Dicyclohexylcarbodiimide (DCC) or N-Hydroxysuccinimide (NHS)
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactions with stringent control over reaction parameters to ensure high purity and yield. The process includes:
Purification: Chromatography techniques such as high-performance liquid chromatography (HPLC)
Quality Control: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
Mal-PEG1-CH2COOH undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Coupling Reactions: The carboxylic acid group reacts with amine groups to form amide bonds.
Common Reagents and Conditions
Thiol Reactions: Typically performed at pH 6.5-7.5 using buffers such as phosphate-buffered saline (PBS).
Amine Reactions: Conducted in the presence of coupling agents like DCC or NHS at room temperature.
Major Products
Thioether Bonds: Formed when the maleimide group reacts with thiol-containing molecules.
Amide Bonds: Formed when the carboxylic acid group reacts with amine-containing molecules.
Scientific Research Applications
Mal-PEG1-CH2COOH is extensively used in various scientific research fields:
Chemistry: Utilized in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides for studying biological processes.
Medicine: Used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Mal-PEG1-CH2COOH involves the formation of stable covalent bonds with thiol and amine groups. The maleimide group undergoes a Michael addition reaction with thiol groups, forming a stable thioether bond. The carboxylic acid group reacts with amine groups to form amide bonds. These reactions are highly specific and occur under mild conditions, making this compound an ideal reagent for bioconjugation.
Comparison with Similar Compounds
Similar Compounds
NH2-PEG1-CH2COOH: Contains an amine group instead of a maleimide group.
CBZ-NH-PEG1-CH2COOH: Contains a carbobenzoxy-protected amine group.
Propargyl-PEG1-CH2COOH: Contains a propargyl group instead of a maleimide group .
Uniqueness
Mal-PEG1-CH2COOH is unique due to its dual functionality, allowing it to react with both thiol and amine groups. This versatility makes it highly valuable in various applications, particularly in bioconjugation and crosslinking, where precise and stable modifications are required.
Properties
Molecular Formula |
C8H9NO5 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]acetic acid |
InChI |
InChI=1S/C8H9NO5/c10-6-1-2-7(11)9(6)3-4-14-5-8(12)13/h1-2H,3-5H2,(H,12,13) |
InChI Key |
DSNJGLRDOPIVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






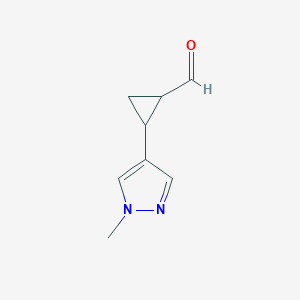
![rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans](/img/structure/B12309080.png)
![7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12309088.png)
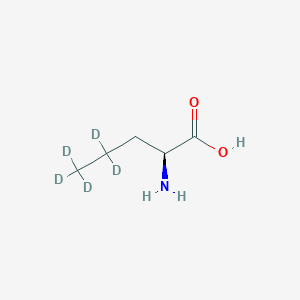
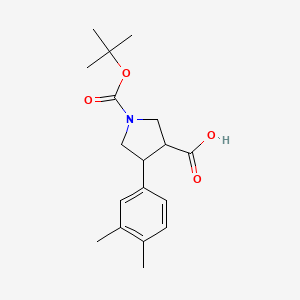
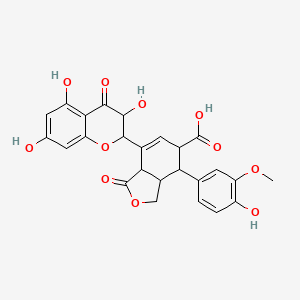
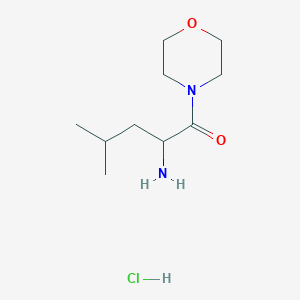
![7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12309133.png)
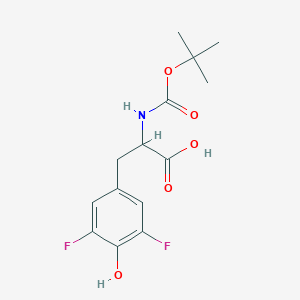
![2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B12309143.png)
